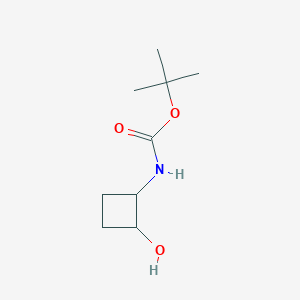
tert-butyl N-(2-hydroxycyclobutyl)carbamate
Overview
Description
Tert-butyl N-(2-hydroxycyclobutyl)carbamate is a chemical compound with the CAS Number: 1824118-02-6 and a molecular weight of 187.24 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H17NO3 . The InChI code for this compound is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 187.24 .Scientific Research Applications
1. Intermediate in Enantioselective Synthesis
tert-butyl N-(2-hydroxycyclobutyl)carbamate is a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is essential for understanding the substitution patterns in these significant biological molecules (Ober et al., 2004).
2. Synthesis of Antiarrhythmic and Hypotensive Agents
Some phenyl N-substituted carbamates, including this compound derivatives, have been synthesized and evaluated for their antiarrhythmic and hypotensive properties, showing significant biological activity (Chalina et al., 1998).
3. Insecticide Analogues Synthesis
This compound has been used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These syntheses are crucial for developing novel insecticidal agents (Brackmann et al., 2005).
4. Role in Diels-Alder Reactions
It plays a role in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, demonstrating its versatility in organic synthesis (Padwa et al., 2003).
5. Intermediate in Natural Product Synthesis
As an intermediate in the synthesis of natural products, such as Jaspine B, which exhibits cytotoxic activity against various carcinoma cell lines, this compound has shown its importance in medicinal chemistry (Tang et al., 2014).
6. Genotoxic Impurity Analysis
The compound has been characterized as a genotoxic impurity in pharmaceuticals, highlighting the need for its accurate detection and quantification in drug development (Puppala et al., 2022).
7. Chemoselective Transformations
It is involved in chemoselective transformations, specifically in the transformation of amino protecting groups, an essential process in peptide and protein chemistry (Sakaitani & Ohfune, 1990).
8. Role in Curtius Rearrangement
This compound is used in the mild and efficient one-pot Curtius rearrangement, which is pivotal in the synthesis of tert-butyl carbamate protected amines, a key step in the synthesis of many biologically active compounds (Lebel & Leogane, 2005).
9. Analysis of Cyclodextrin-Modified Phases
It has been studied for its effects in cyclodextrin-modified phases, especially in the high-performance liquid chromatographic separation of polyaromatic hydrocarbons, indicating its utility in analytical chemistry (Husain et al., 1995).
10. Synthesis of Polymerisable Antioxidants
The compound plays a role in the synthesis of new monomeric antioxidants, demonstrating its application in material science and polymer chemistry (Pan et al., 1998).
Properties
IUPAC Name |
tert-butyl N-(2-hydroxycyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine](/img/structure/B1404244.png)
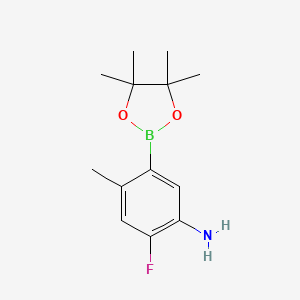
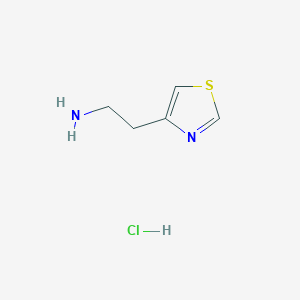

![3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1404251.png)
![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)

![Thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1404255.png)
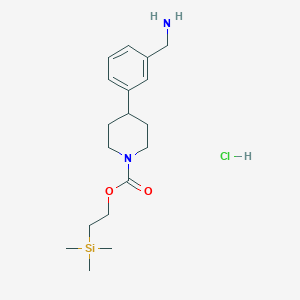
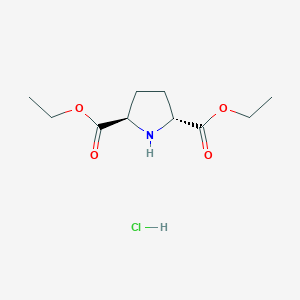
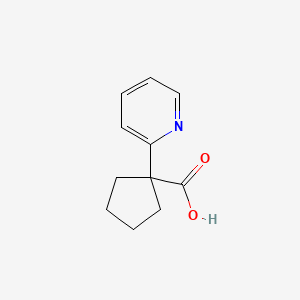
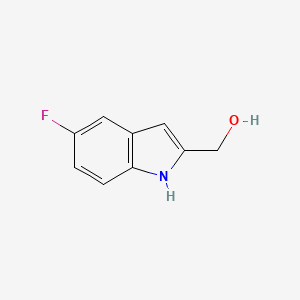
![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)
